Precoceno II

Descripción general

Descripción

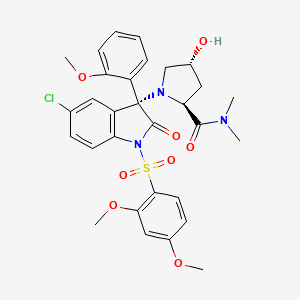

Precocene II is an insect antijuvenile hormone . It is a constituent of essential oils and is known for its antijuvenile hormone activity in insects . It is a slightly yellow powder and is used for research purposes .

Synthesis Analysis

Precocene II can be synthesized from the leaf-derived root culture of Ageratum conyzoides, a common weed, when elicited with 100 µM methyl jasmonate (MeJA). This process results in a four-fold increase in the production of Precocene II compared to non-elicited roots .Molecular Structure Analysis

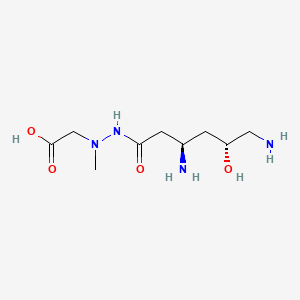

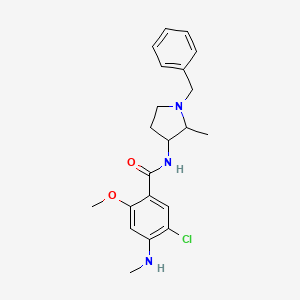

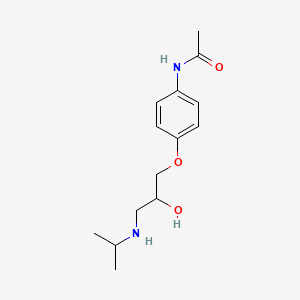

The molecular formula of Precocene II is C13H16O3 . It has a molecular weight of 220.26 . The structure of Precocene II is symmetrical, which can be evaluated by its anisotropy .Chemical Reactions Analysis

Precocene II has been found to show better in vitro antioxidant activity against various test systems . It also showed better cytotoxic and apoptosis-inducing potential against the cervical cancer cell line (HeLa) .Physical And Chemical Properties Analysis

Precocene II is a slightly yellow powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It has a molecular weight of 220.26 and a molecular formula of C13H16O3 .Aplicaciones Científicas De Investigación

Aplicaciones antifúngicas

Precoceno II ha sido estudiado por sus propiedades antifúngicas. Exhibe una fuerte actividad fungitóxica contra hongos como Aspergillus niger y Rhizoctonia solani . Esto sugiere que el this compound y sus derivados podrían desarrollarse como fungicidas ecológicos, ofreciendo una alternativa a los pesticidas químicos tradicionales.

Inhibición de la producción de tricotecena

En la investigación agrícola, el this compound es reconocido por su capacidad para inhibir la producción de tricotecena en hongos como Fusarium graminearum . Las tricotecena son compuestos tóxicos que pueden contaminar los cultivos. Al unirse al Canal Aniónico Dependiente del Voltaje (VDAC) en la mitocondria, el this compound aumenta los niveles de superóxido, lo que a su vez inhibe la producción de estas toxinas dañinas .

Actividad antihormonal juvenil

El this compound es conocido por su actividad antihormonal juvenil en insectos. Esta propiedad lo convierte en un candidato para controlar las poblaciones de plagas al interrumpir el crecimiento y desarrollo de las larvas de insectos . Podría utilizarse potencialmente en estrategias de manejo integrado de plagas para reducir la dependencia de los insecticidas sintéticos.

Estudios de acoplamiento molecular

La interacción del compuesto con enzimas y proteínas se puede explorar a través de estudios de acoplamiento molecular. Estos estudios ayudan a comprender los mecanismos moleculares precisos mediante los cuales el this compound ejerce sus efectos, como su actividad antifúngica . Este conocimiento puede guiar la síntesis de fungicidas más efectivos y específicos.

Desarrollo de pesticidas ecológicos

Dado su origen natural y sus actividades biológicas, el this compound es un candidato prometedor para el desarrollo de pesticidas ecológicos. Su eficacia contra ciertos patógenos de las plantas respalda su posible uso en prácticas agrícolas sostenibles .

Mejora de la producción de metabolitos secundarios

La investigación también ha explorado el uso del this compound en la elicitación de metabolitos secundarios en cultivos de plantas. Por ejemplo, el metil jasmonato se ha utilizado para aumentar la producción de this compound en cultivos de raíces derivadas de hojas . Este enfoque se puede utilizar para aumentar el rendimiento de compuestos valiosos en plantas medicinales.

Mecanismo De Acción

Target of Action

Precocene II, a constituent of essential oils, primarily targets the Voltage-Dependent Anion Channel (VDAC), a mitochondrial outer membrane protein . This compound also shows anti-juvenile hormone activity in insects and inhibits trichothecene production in fungi .

Mode of Action

Precocene II interacts with its target, the Voltage-Dependent Anion Channel, by binding to it . This binding leads to an increase in the superoxide level in mitochondria as well as the amount of oxidized mitochondrial proteins . This interaction results in the inhibition of trichothecene production .

Biochemical Pathways

The binding of Precocene II to the Voltage-Dependent Anion Channel affects the biochemical pathways related to trichothecene production . It leads to an increase in superoxide levels in mitochondria, which in turn suppresses the expression levels of ATPCL and TRI6, key enzymes in the trichothecene biosynthesis pathway . This results in a decrease in the amount of acetyl-CoA, a crucial molecule for trichothecene production .

Pharmacokinetics

The pharmacokinetics of Precocene II involve its distribution from the hemocoel of insects to various organs such as the gut, salivary glands, synganglion, and ovaries . The radioactivity of Precocene II increases gradually over 48 hours after injection in the salivary glands . Most of the injected Precocene II remains in unchanged form .

Result of Action

The molecular and cellular effects of Precocene II’s action primarily involve the inhibition of juvenile hormone production in insects and trichothecene production in fungi . The binding of Precocene II to the Voltage-Dependent Anion Channel causes high superoxide levels in mitochondria, leading to the cessation of trichothecene production .

Safety and Hazards

Direcciones Futuras

Precocene II and its regioisomers have demonstrated promising fungitoxic activity. These compounds can be subjected to minor structural modifications to yield promising and novel fungicides . Additionally, the use of methyl jasmonate (MeJA) elicitation has been suggested as a good choice for increased production of biologically important compounds like Precocene II from the root cultures of Ageratum conyzoides .

Propiedades

IUPAC Name |

6,7-dimethoxy-2,2-dimethylchromene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-13(2)6-5-9-7-11(14-3)12(15-4)8-10(9)16-13/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTIDGSWTMLSGAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=CC(=C(C=C2O1)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060942 | |

| Record name | 2H-1-Benzopyran, 6,7-dimethoxy-2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

644-06-4 | |

| Record name | Precocene II | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=644-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Precocene II | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000644064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Precocene II | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=318792 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-1-Benzopyran, 6,7-dimethoxy-2,2-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2H-1-Benzopyran, 6,7-dimethoxy-2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,7-dimethoxy-2,2-dimethyl2H-1-benzopyran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.372 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRECOCENE II | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1W2R4TRY5H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.